molecular formula C6H4BCl3O2 B1309866 2,3,5-Trichlorophenylboronic acid CAS No. 212779-19-6

2,3,5-Trichlorophenylboronic acid

Cat. No. B1309866
M. Wt: 225.3 g/mol
InChI Key: OPBCCRZCYTUJMS-UHFFFAOYSA-N
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Description

2,3,5-Trichlorophenylboronic acid is a boronic acid derivative characterized by the presence of three chlorine substituents on the phenyl ring. Boronic acids are known for their utility in various organic reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss 2,3,5-trichlorophenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,3,5-trichlorophenylboronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves halogenated intermediates, as seen in the synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid . The method described for this compound involves a high-production-and-purity synthetic approach, which is likely applicable to the synthesis of 2,3,5-trichlorophenylboronic acid. The structure of the synthesized compounds is usually confirmed by spectroscopic techniques such as IR, NMR, and MS.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex due to the potential for multiple conformers. For example, the study of 3,4-dichlorophenylboronic acid revealed four conformers, with the most stable being identified through computational methods . This suggests that 2,3,5-trichlorophenylboronic acid may also exhibit multiple conformations, and computational studies such as DFT calculations could be used to predict its most stable form.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. For instance, 3-chlorophenylboronic acid has been used to promote the aza-Friedel–Crafts reaction of indoles, leading to the efficient synthesis of 3-substituted indole derivatives . This indicates that 2,3,5-trichlorophenylboronic acid could potentially be used in similar reactions, leveraging its boronic acid moiety to facilitate bond formation under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The presence of electron-withdrawing groups such as chlorine can affect the acidity and stability of the boronic acid. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid shows that the molecules form hydrogen-bonded cyclic dimers, a common feature in the crystal structures of phenoxyacetic acids . This suggests that 2,3,5-trichlorophenylboronic acid may also form similar hydrogen-bonded structures due to the presence of the hydroxyl groups on the boron atom.

Scientific Research Applications

Environmental Remediation

Research has demonstrated the utility of certain chlorophenyl compounds in environmental remediation, such as the degradation of persistent organic pollutants. For instance, microorganisms capable of degrading compounds like 2,4,5-Trichlorophenoxyacetic acid, a compound with similar chlorophenyl moieties, highlight the potential for bioremediation strategies involving chlorophenyl derivatives (Korobov et al., 2018).

Organic Synthesis

Chlorophenylboronic acids play a significant role in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, for instance, often utilizes boronic acids as key reagents. Research involving copper-facilitated Suzuki-Miyaura coupling for the preparation of arylated derivatives showcases the importance of phenylboronic acids in synthesizing complex organic molecules (Hergert et al., 2018).

Material Science

In material science, phenylboronic acid-decorated nanoparticles have been explored for targeted drug delivery, indicating the potential of chlorophenylboronic acids in designing functional materials for biomedical applications (Wang et al., 2016).

Safety And Hazards

2,3,5-Trichlorophenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

(2,3,5-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBCCRZCYTUJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408396
Record name 2,3,5-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorophenylboronic acid

CAS RN

212779-19-6
Record name 2,3,5-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichlorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,3,5-trichlorobromobenzene (8.60 g, 0.033 mole) in dry ether (33 ml) and bromoethane (4.73 ml, 7.31 g, 0.067 mole) was added dropwise to a suspension of magnesium turnings (2.80 g, 0.12 mole) in dry ether (21.50 ml) at room temperature. The mixture was refluxed for 0.50 hr and cooled to room temperature. The mixture was then added dropwise under nitrogen to a solution of trimethylborate (5.16 ml, 5.16 g, 0.05 mole) in dry ether (8.60 ml) maintaining the temperature below −60° C. This was warmed to room temperature overnight, then cooled in an ice-bath and treated with 2M hydrochloric acid (10 ml). The ether layer was separated, washed with water (2×20 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered and dried in vacuo. Yield 4.57 g (61%), M.p. 257-260° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.6 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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